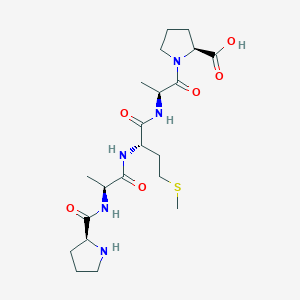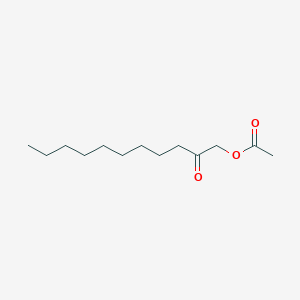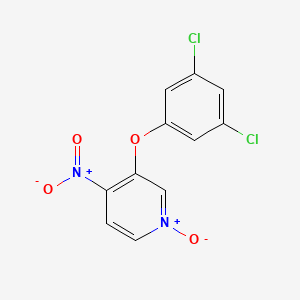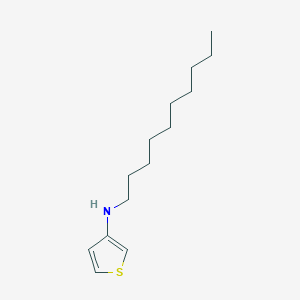
3-Thiophenamine, N-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenamine, N-decyl- is a heterocyclic compound with the molecular formula C14H25NS and a molecular weight of 239.42 g/mol . This compound is a derivative of thiophene, which is a five-membered ring containing one sulfur atom. The N-decyl substitution on the thiophene ring introduces a long alkyl chain, which can significantly alter the compound’s physical and chemical properties.
Méthodes De Préparation
The synthesis of 3-Thiophenamine, N-decyl- typically involves the introduction of the N-decyl group to the thiophene ring. One common method is the alkylation of thiophenamine with decyl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions usually involve heating the mixture to facilitate the nucleophilic substitution reaction .
Industrial production methods for thiophene derivatives often involve similar alkylation reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-Thiophenamine, N-decyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiophene ring. Reagents like bromine (Br2) or chlorinating agents can introduce halogen atoms into the ring.
Coupling Reactions: The N-decyl group can participate in coupling reactions with various electrophiles, forming new C-C or C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Applications De Recherche Scientifique
3-Thiophenamine, N-decyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Thiophene derivatives have shown potential as therapeutic agents, with applications in anti-inflammatory, antimicrobial, and anticancer research.
Industry: The compound is used in the production of corrosion inhibitors, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Thiophenamine, N-decyl- involves its interaction with specific molecular targets. The sulfur atom in the thiophene ring can form coordination complexes with metal ions, affecting enzymatic activity. The N-decyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
3-Thiophenamine, N-decyl- can be compared with other thiophene derivatives, such as:
3-Thiophenamine: Lacks the N-decyl substitution, resulting in different physical and chemical properties.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an amine, leading to different reactivity and applications.
2,5-Dimethylthiophene: Substituted with methyl groups, affecting its electronic properties and reactivity.
The uniqueness of 3-Thiophenamine, N-decyl- lies in its long alkyl chain, which imparts distinct solubility and interaction characteristics compared to other thiophene derivatives.
Propriétés
Numéro CAS |
394203-38-4 |
|---|---|
Formule moléculaire |
C14H25NS |
Poids moléculaire |
239.42 g/mol |
Nom IUPAC |
N-decylthiophen-3-amine |
InChI |
InChI=1S/C14H25NS/c1-2-3-4-5-6-7-8-9-11-15-14-10-12-16-13-14/h10,12-13,15H,2-9,11H2,1H3 |
Clé InChI |
HQBRICZKVXPFNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
![5-[(4-Fluorophenyl)methoxy]pyridine-2-carbaldehyde](/img/structure/B14232973.png)
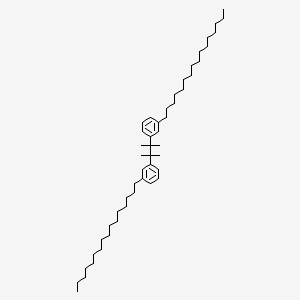
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
![3-(5-Bromopyridin-3-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232989.png)
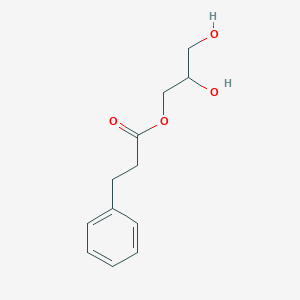
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)

